Lesinurad

Overview

Description

Mechanism of Action

Target of Action

Lesinurad primarily targets two proteins: Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4) . These proteins are responsible for the reuptake of uric acid from the renal tubules .

Mode of Action

This compound inhibits the activity of URAT1 and OAT4 . By inhibiting these transporters, this compound increases the excretion of uric acid, thereby reducing its concentration in the serum .

Biochemical Pathways

This compound affects the biochemical pathway of uric acid reabsorption in the kidneys . By inhibiting URAT1 and OAT4, this compound disrupts the reabsorption of uric acid from the renal tubules, leading to an increase in the urinary excretion of uric acid .

Pharmacokinetics

This compound is administered orally and has a bioavailability of approximately 100% . It is metabolized in the liver by the enzyme CYP2C9 . The elimination half-life of this compound is around 5 hours, and it is excreted via urine (63%) and feces (32%) .

Result of Action

The primary molecular effect of this compound is the inhibition of URAT1 and OAT4, which leads to increased urinary excretion of uric acid . This results in a decrease in serum uric acid levels . On a cellular level, this can help to reduce the formation of uric acid crystals, thereby alleviating the symptoms of gout .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dietary changes, such as increased intake of purine-rich foods, can lead to higher levels of uric acid, potentially affecting the efficacy of this compound . Furthermore, the presence of other medications, particularly those metabolized by CYP2C9, could potentially impact the metabolism and excretion of this compound .

Biochemical Analysis

Biochemical Properties

Lesinurad plays a crucial role in biochemical reactions by inhibiting the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is responsible for the reabsorption of uric acid from the renal tubules, while OAT4 is associated with diuretic-induced hyperuricemia. By inhibiting these transporters, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the kidneys. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of URAT1 and OAT4 leads to increased uric acid excretion, which can reduce the risk of gout flares and improve renal function . Additionally, it has been shown to decrease the expression of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in hyperuricemic conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting URAT1 and OAT4. This inhibition prevents the reabsorption of uric acid in the renal tubules, leading to increased uric acid excretion. This compound also affects the expression of genes involved in uric acid transport and metabolism, further contributing to its hypouricemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing serum uric acid levels over extended periods. Long-term use may lead to potential nephrotoxicity, necessitating careful monitoring of renal function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses effectively reduce serum uric acid levels without significant adverse effects. Higher doses can lead to toxic effects, including nephrotoxicity and alterations in renal function. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to uric acid transport and excretion. It interacts with enzymes such as xanthine oxidase, which is responsible for the production of uric acid. By inhibiting URAT1 and OAT4, this compound enhances the excretion of uric acid, thereby reducing its serum levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with URAT1 and OAT4. These transporters facilitate the movement of this compound into renal cells, where it exerts its inhibitory effects. The distribution of this compound within the kidneys is crucial for its therapeutic action .

Subcellular Localization

This compound’s subcellular localization is primarily within the renal tubules, where it interacts with URAT1 and OAT4. This localization is essential for its function in inhibiting uric acid reabsorption. Post-translational modifications and targeting signals may direct this compound to specific compartments within renal cells, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Roxadimate can be synthesized through the esterification of 4-[bis(2-hydroxypropyl)amino]benzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of Roxadimate involves similar esterification processes but on a larger scale. The raw materials are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation and crystallization techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Roxadimate undergoes several types of chemical reactions, including:

Oxidation: Roxadimate can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert Roxadimate into its corresponding amine derivatives.

Substitution: Roxadimate can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Various carboxylic acids and ketones.

Reduction: Amine derivatives.

Substitution: Hydroxylated or aminated products.

Scientific Research Applications

Roxadimate has several applications in scientific research, including:

Chemistry: Used as a model compound in studies of esterification and substitution reactions.

Biology: Investigated for its potential protective effects against UV-induced DNA damage in skin cells.

Medicine: Explored for its potential use in sunscreen formulations to prevent skin cancer and other UV-related skin conditions.

Industry: Utilized in the formulation of various cosmetic products, including sunscreens and skin lotions.

Comparison with Similar Compounds

Octyl methoxycinnamate: Another UV-absorbing compound used in sunscreens.

Benzophenone-3: A common UV filter in cosmetic products.

Avobenzone: Known for its broad-spectrum UV protection.

Comparison: Roxadimate is unique in its dual hydroxyl groups, which enhance its UV-absorbing capabilities compared to other similar compounds. Additionally, its ester structure provides better skin compatibility and reduced irritation potential, making it a preferred choice in cosmetic formulations .

Biological Activity

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that has been developed for the treatment of gout, particularly in patients who do not achieve adequate control of serum uric acid (sUA) levels with xanthine oxidase inhibitors (XOIs) such as allopurinol. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant studies and data.

This compound primarily functions by inhibiting the urate transporter 1 (URAT1) in the kidneys, which is responsible for the reabsorption of uric acid. By blocking this transporter, this compound increases the excretion of uric acid and effectively lowers serum uric acid levels. The compound also shows some activity against organic anion transporter 4 (OAT4), further contributing to its uricosuric effects .

Pharmacodynamics

This compound exhibits a dual mechanism of action as it not only inhibits URAT1 but also modulates peroxisome proliferator-activated receptor gamma (PPARγ). Research indicates that this compound can induce recruitment of coactivators to PPARγ, demonstrating its potential to influence metabolic pathways beyond uric acid metabolism . The efficacy of this compound as a PPARγ modulator is characterized by an EC50 value of 18.5 μM, indicating significant biological activity at clinically relevant concentrations .

Key Studies

- CLEAR Trials : The CLEAR 1 and CLEAR 2 studies evaluated the efficacy of this compound in combination with allopurinol in patients with uncontrolled gout. In CLEAR 2, this compound at doses of 200 mg and 400 mg significantly increased the proportion of patients achieving target sUA levels (<6.0 mg/dL) compared to allopurinol alone (66.5% vs. 23.3%, p<0.0001) after six months .

- LIGHT Study : This Phase III trial assessed this compound as a monotherapy in patients intolerant to XOIs. Results showed that this compound monotherapy led to a higher percentage of patients achieving sUA targets compared to placebo (29.9% vs. 1.9%, p<0.0001) over six months .

- Long-term Efficacy : A study reported that treatment with this compound 400 mg resulted in sustained sUA lowering effects for up to 18 months, highlighting its long-term efficacy in managing hyperuricemia associated with gout .

Safety Profile

This compound is generally well tolerated; however, it has been associated with renal adverse events, particularly elevations in serum creatinine levels. In clinical trials, renal-related treatment-emergent adverse events (TEAEs) were observed more frequently in patients treated with this compound compared to those receiving placebo . Importantly, most renal events were reversible upon discontinuation or dose adjustment.

Summary of Safety Data

| Study | Treatment Group | Renal TEAEs (%) | Serum Creatinine Elevation (%) |

|---|---|---|---|

| CLEAR 2 | This compound + Allopurinol | 14.5% | 24.3% |

| LIGHT | This compound Monotherapy | 17.8% | Not specified |

| Extension Studies | This compound | Higher than placebo | Not specified |

Properties

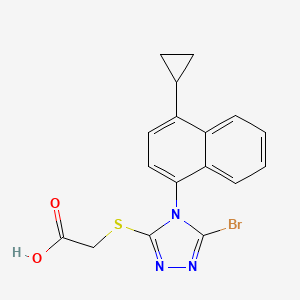

IUPAC Name |

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFOYHRJSUHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026091 | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

878672-00-5, 1890222-25-9, 1890222-26-0 | |

| Record name | Lesinurad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.